
1,2,3,4,5,6-Hexamethylbenzene;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexamethylbenzene: is an aromatic hydrocarbon with the molecular formula C12H18 It is a derivative of benzene where all six hydrogen atoms are replaced by methyl groupsmellitene . 2,4,6-Trinitrophenol picric acid , is a nitroaromatic compound with the molecular formula C6H3N3O7 . It is a derivative of phenol where three hydrogen atoms are replaced by nitro groups. Both compounds are significant in various fields of chemistry and industry.
Vorbereitungsmethoden
1,2,3,4,5,6-Hexamethylbenzene: can be synthesized through the methylation of benzene using methanol in the presence of a catalyst such as aluminum chloride. Another method involves the oxidation of hexamethylcyclohexane. Industrial production typically involves the catalytic reaction of benzene with methanol at high temperatures and pressures .
2,4,6-Trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple steps of nitration, resulting in the substitution of hydrogen atoms with nitro groups at the 2, 4, and 6 positions .
Analyse Chemischer Reaktionen
1,2,3,4,5,6-Hexamethylbenzene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mellitic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other substituents.
2,4,6-Trinitrophenol: undergoes reactions such as:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexamethylbenzene: is used in:
Organometallic Chemistry: It serves as a ligand in the formation of organometallic complexes.
Aromaticity Studies: It is used to study the properties of aromatic compounds.
2,4,6-Trinitrophenol: has applications in:
Explosives: It is used as a high explosive due to its high energy content.
Wirkmechanismus
1,2,3,4,5,6-Hexamethylbenzene: exerts its effects primarily through its aromaticity and ability to form stable complexes with metals. The methyl groups increase the electron density on the benzene ring, enhancing its reactivity in electrophilic substitution reactions .
2,4,6-Trinitrophenol: acts as an explosive due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The nitro groups also make the compound highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexamethylbenzene: can be compared with other methylated benzenes such as:
Toluene: (methylbenzene)
Xylene: (dimethylbenzene)
Mesitylene: (1,3,5-trimethylbenzene)
2,4,6-Trinitrophenol: can be compared with other nitroaromatic compounds such as:
- 2,4-Dinitrophenol
- Trinitrotoluene (TNT)
- Nitrobenzene
1,2,3,4,5,6-Hexamethylbenzene: is unique due to its high degree of methylation, which significantly alters its chemical properties compared to less methylated benzenes2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Eigenschaften
CAS-Nummer |
30910-44-2 |
|---|---|
Molekularformel |
C18H21N3O7 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexamethylbenzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H18.C6H3N3O7/c1-7-8(2)10(4)12(6)11(5)9(7)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H3;1-2,10H |
InChI-Schlüssel |
ZMIATGOFJNUCHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




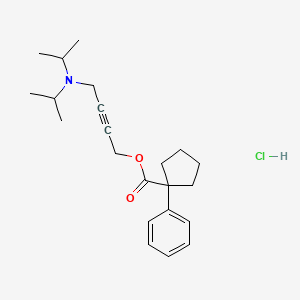
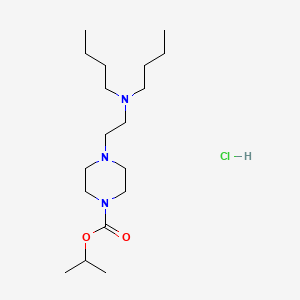
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)

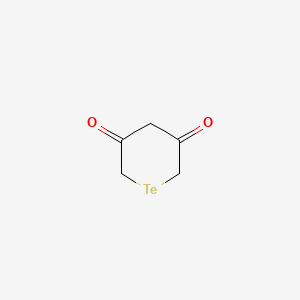
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)

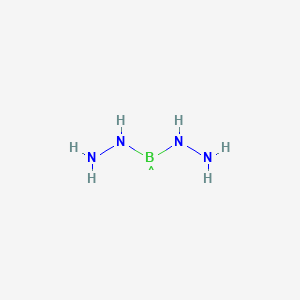


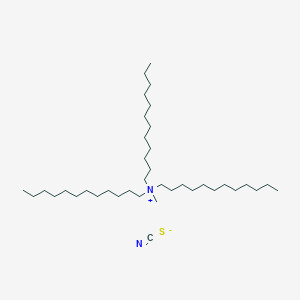
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
